2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one,monohydrochloride
Description
Properties
Molecular Formula |
C13H20ClNOS |
|---|---|
Molecular Weight |
273.82 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12;/h5,7,10-11H,2-4,6,8-9H2,1H3;1H |
InChI Key |
RURGIWIREJBFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)N2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these chemicals in the brain. This action is thought to underlie its stimulant effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, monohydrochloride
- Synonyms: α-Pyrrolidinopentiothiophenone (α-PVT), 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one hydrochloride
- CAS Number: Not explicitly provided in evidence, but structurally linked to Schedule I substances in international drug control lists .
- Molecular Formula: C₁₃H₁₉NOS·HCl (Molecular weight: 273.8 g/mol) .
Structural Features :
- The compound is a synthetic cathinone derivative featuring a pyrrolidine ring and a thiophene moiety. It is an analog of α-PVP (α-pyrrolidinopentiophenone), where the phenyl group is replaced by a thiophene ring .
Discovery and Legal Status :
- First identified in Japan in 2013 as a novel psychoactive substance (NPS) .
Pharmacological Activity :
- As a cathinone derivative, it likely acts as a monoamine reuptake inhibitor (MRI), targeting dopamine, norepinephrine, and serotonin transporters, similar to pyrovalerone analogs .
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues
Pharmacological and Functional Differences
- α-PVT vs. α-PVP: Structural Difference: Thiophene (heterocyclic sulfur-containing ring) in α-PVT replaces the phenyl group in α-PVP. This substitution may alter lipophilicity and binding affinity to monoamine transporters .
- α-PVT vs. MDPV: Substituent Impact: MDPV’s methylenedioxy group increases serotonin reuptake inhibition, whereas α-PVT’s thiophene may prioritize dopamine/norepinephrine effects, akin to α-PVP .
- α-PVT vs. 3-MMC: Mechanism: 3-MMC (a chlorinated cathinone) primarily inhibits serotonin reuptake, while α-PVT’s pyrrolidine moiety (as in α-PVP) enhances dopamine selectivity .
Legal and Market Trends
- Regulatory Responses: α-PVT’s Schedule I status reflects global efforts to control synthetic cathinones. However, its detection in combination with other cathinones (e.g., 3-MMC) complicates regulatory enforcement .
- Market Prevalence : α-PVT is less commonly reported than α-PVP or MDPV, likely due to regional synthesis trends and detection challenges .
Key Research Findings and Data
Biological Activity
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, monohydrochloride, is a synthetic compound classified within the substituted cathinone family. Its chemical formula is with a molecular weight of 237.36 g/mol. This compound features a unique structure comprising a pyrrolidine ring and a thiophene moiety, which are significant for its biological activity and potential applications in research and pharmacology.
Chemical Structure and Properties
The compound's structural characteristics contribute to its biological effects. It is soluble in dimethyl sulfoxide (DMSO), making it suitable for various laboratory applications. The presence of the thiophene ring enhances its electronic properties, potentially influencing its interaction with biological targets.
Stimulant Properties
Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties akin to other compounds in the cathinone class. It has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting that it might influence mood and behavior similarly to traditional stimulants.
Neurotransmitter Interaction
Studies have focused on the compound's binding affinity to various neurotransmitter transporters:
- Dopamine Transporters : The compound displays significant interaction with dopamine transporters, which may lead to increased dopamine levels in synaptic clefts.
- Serotonin Transporters : Similar interactions have been observed with serotonin transporters, indicating potential effects on mood regulation and anxiety.
Cytotoxic Effects
Some investigations have highlighted potential cytotoxic effects associated with this compound. These findings underscore the necessity for caution during handling and usage in research settings due to its psychoactive nature.
Structure-Activity Relationship Studies
The unique structure of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one makes it an interesting candidate for exploring structure-activity relationships within substituted cathinones. Its synthesis often serves as a reference standard in forensic toxicology and psychoactive substance studies.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |
| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; may exhibit distinct pharmacological properties |
| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |
| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |
This table illustrates how variations in structural components can lead to differing biological activities among related compounds.
The mechanism of action for 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its binding to specific molecular targets within the body, modulating enzyme or receptor activity. This modulation can lead to various biological effects, including alterations in neurotransmitter release and receptor activation.
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